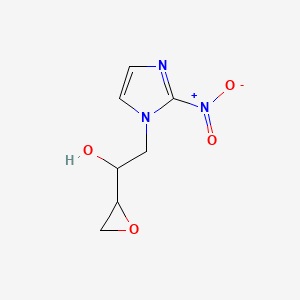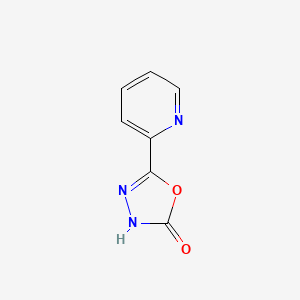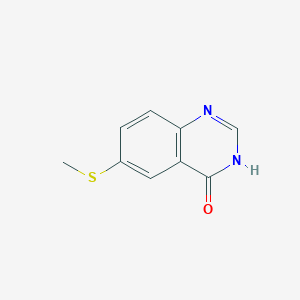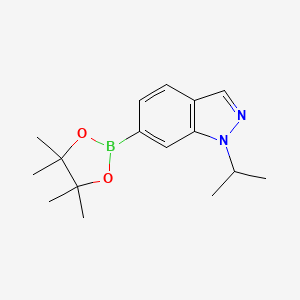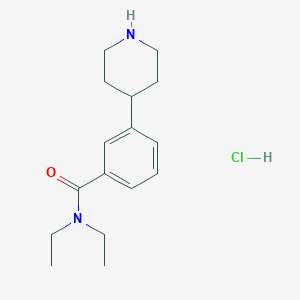![molecular formula C20H16O4 B13995036 Dimethyl [(anthracen-9-yl)methylidene]propanedioate CAS No. 7599-09-9](/img/structure/B13995036.png)
Dimethyl [(anthracen-9-yl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is an organic compound with the molecular formula C20H16O4 It is characterized by the presence of an anthracene moiety attached to a propanedioate group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate typically involves the condensation of anthracene-9-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a methylene bridge, linking the anthracene moiety to the propanedioate group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for dimethyl 2-(anthracen-9-ylmethylidene)propanedioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with cellular proteins, affecting various signaling pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(naphthalen-1-ylmethylidene)propanedioate
- Dimethyl 2-(phenylmethylidene)propanedioate
- Dimethyl 2-(pyren-1-ylmethylidene)propanedioate
Uniqueness
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
7599-09-9 |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
dimethyl 2-(anthracen-9-ylmethylidene)propanedioate |
InChI |
InChI=1S/C20H16O4/c1-23-19(21)18(20(22)24-2)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
Clé InChI |
LCSRLQSOHBBXCD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)

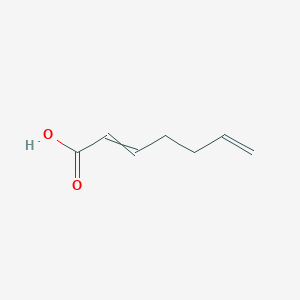


![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)

